molecular formula C20H40N2O6S2 B14549490 N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] CAS No. 61797-37-3

N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]

Cat. No.: B14549490
CAS No.: 61797-37-3
M. Wt: 468.7 g/mol
InChI Key: OPRBULXGRHSXTN-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethane-1,2-diyl backbone with two butane-1-sulfonyl groups and N-methylbutanamide moieties attached, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diamine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate N,N’-(ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)amide]. The intermediate is then reacted with N-methylbutanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide groups may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis[4-(methylsulfonyl)-N-methylbutanamide]
  • N,N’-(Propane-1,3-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]

Uniqueness: N,N’-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide] stands out due to its specific ethane-1,2-diyl backbone, which imparts unique structural and chemical properties

Properties

CAS No.

61797-37-3

Molecular Formula

C20H40N2O6S2

Molecular Weight

468.7 g/mol

IUPAC Name

4-butylsulfonyl-N-[2-[4-butylsulfonylbutanoyl(methyl)amino]ethyl]-N-methylbutanamide

InChI

InChI=1S/C20H40N2O6S2/c1-5-7-15-29(25,26)17-9-11-19(23)21(3)13-14-22(4)20(24)12-10-18-30(27,28)16-8-6-2/h5-18H2,1-4H3

InChI Key

OPRBULXGRHSXTN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCCC(=O)N(C)CCN(C)C(=O)CCCS(=O)(=O)CCCC

Origin of Product

United States

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